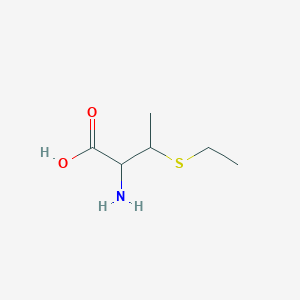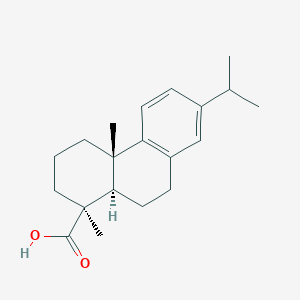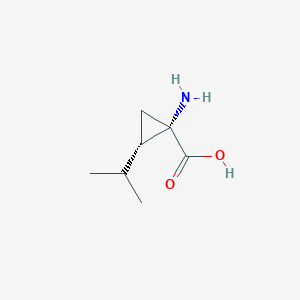
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid, commonly known as APC, is a cyclic amino acid that has been extensively studied in the field of neuroscience due to its potential therapeutic applications. APC is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, but it has been shown to have a variety of biological effects that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of APC is not fully understood, but it is thought to act on several different targets in the brain. One proposed mechanism is that APC acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. APC has been shown to enhance NMDA receptor function, which could contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the brain, APC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose tolerance, suggesting it could be useful in the treatment of diabetes. APC has also been shown to have antihypertensive effects, meaning it can lower blood pressure, which could be useful in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using APC in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, making it easy to handle and store. One limitation of using APC is that it is not widely available commercially, so researchers may need to synthesize it themselves or collaborate with other labs to obtain it.
Direcciones Futuras
There are many potential future directions for research on APC. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. APC has been shown to have neuroprotective effects in animal models of these diseases, and further research could help determine its potential therapeutic value. Another area of interest is its potential use in the treatment of diabetes and hypertension, as mentioned previously. Overall, APC is a promising compound that has the potential to be useful in a variety of therapeutic applications.
Métodos De Síntesis
APC can be synthesized using a variety of methods, but the most common approach involves the reaction of L-serine with diethyl ethoxymethylenemalonate followed by cyclization with triethylamine. This method yields a racemic mixture of APC, which can be separated into its individual enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
APC has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death caused by various stressors such as oxidative stress, inflammation, and excitotoxicity. APC has also been shown to have anti-inflammatory effects, suggesting it could be useful in the treatment of neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease.
Propiedades
Número CAS |
149811-52-9 |
|---|---|
Nombre del producto |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t5-,7-/m0/s1 |
Clave InChI |
GFIRYOYQBKQVOL-FSPLSTOPSA-N |
SMILES isomérico |
CC(C)[C@@H]1C[C@]1(C(=O)O)N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
SMILES canónico |
CC(C)C1CC1(C(=O)O)N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



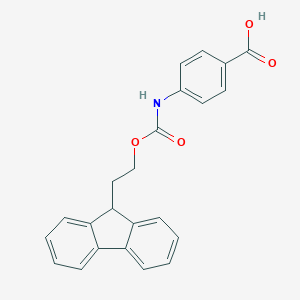
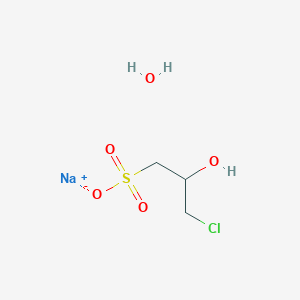
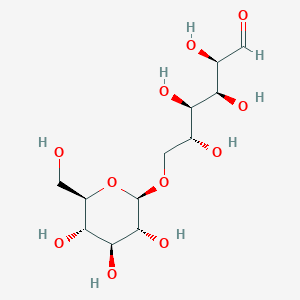
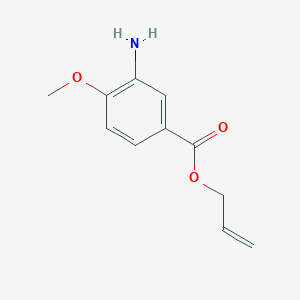
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)
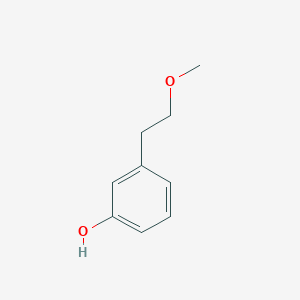
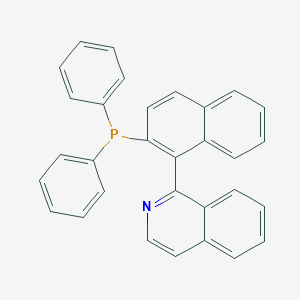
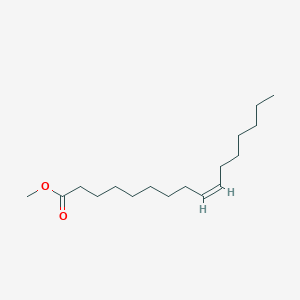
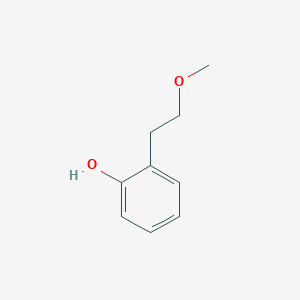
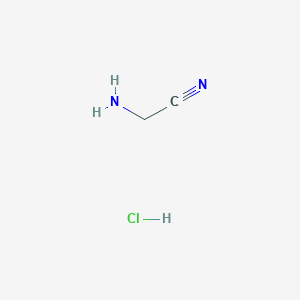
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)
